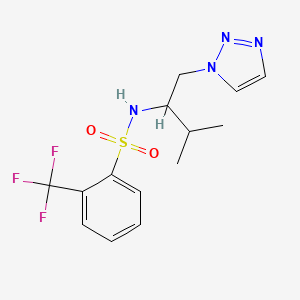

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked to a triazole-containing branched alkyl chain. The compound’s structure combines a sulfonamide group (known for its role in medicinal chemistry and catalysis) with a 1,2,3-triazole moiety, which is widely utilized in click chemistry and metal coordination. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O2S/c1-10(2)12(9-21-8-7-18-20-21)19-24(22,23)13-6-4-3-5-11(13)14(15,16)17/h3-8,10,12,19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHIBBYKLDZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound with a complex structure that includes a triazole ring and a sulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₈F₃N₃O₂S

- Molecular Weight : 361.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds containing triazole rings possess significant antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition leads to antifungal activity against various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Research indicates that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed that the compound significantly inhibited cell proliferation with IC50 values lower than standard chemotherapeutic agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15 |

| This compound | A549 | 10 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interfere with folate synthesis by inhibiting dihydropteroate synthase.

- Interaction with DNA : The triazole ring can participate in hydrogen bonding with nucleic acids, potentially disrupting DNA replication and transcription.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with several sulfonamide and triazole derivatives documented in the literature. Key comparisons include:

- Sulfonamide Derivatives : Compounds like 8b and 8c () demonstrate the versatility of the 2-(trifluoromethyl)benzenesulfonamide group. The high yields (99%) in their synthesis suggest efficient coupling methods, which may parallel the target compound’s synthetic route. The trifluoromethyl group in these compounds enhances resistance to enzymatic degradation, a feature likely shared with the target compound .

- Triazole-Containing Compounds : The triazole group in 9b () and the patent compound () highlights its role in binding interactions. Docking studies for 9b suggest that triazoles facilitate interactions with hydrophobic pockets in target proteins, a property that may extend to the target compound .

- Crystallographic Stability : N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide () exhibits a well-resolved crystal structure (R factor = 0.045), indicating structural rigidity. Similar analysis for the target compound would require SHELXL or WinGX software, commonly used for small-molecule refinement .

Research Findings and Implications

- Structural Insights : The target compound’s branched alkyl chain may confer steric effects that influence reactivity or binding compared to linear analogs like 8b .

Preparation Methods

Structural Features and Properties

Molecular Characteristics

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide consists of four key structural elements: a 1,2,3-triazole heterocycle, a trifluoromethylated benzenesulfonamide unit, a chiral secondary amine linker, and a branched alkyl substituent. The compound possesses a molecular formula of C₁₅H₁₈F₃N₅O₂S with an approximate molecular weight of 389.40 g/mol.

Physical Properties

Based on structural analogues, this compound is expected to exist as a crystalline solid with the following properties:

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 190-210°C (estimated) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents |

| LogP | Approximately 2.5-3.0 (estimated) |

| pKa | ~8-9 for the sulfonamide NH (estimated) |

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this compound can be approached through three main disconnections:

- Formation of the sulfonamide bond (N-S disconnection)

- Construction of the triazole ring (via click chemistry)

- Introduction of the trifluoromethyl group (late-stage functionalization)

Key Starting Materials

The preparation typically requires the following key reagents:

| Component | Function | Source/Preparation |

|---|---|---|

| 3-Methyl-butan-2-amine derivatives | Chiral backbone | Commercial or synthetic |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | Sulfonamide precursor | Chlorosulfonation of trifluoromethylbenzene |

| Azide intermediates | Triazole formation | Nucleophilic substitution with sodium azide |

| Terminal alkynes | Triazole formation | Commercial or prepared |

Synthetic Route via Sulfonamide Formation First

Preparation of 2-(Trifluoromethyl)benzenesulfonyl Chloride

The synthesis begins with the preparation of 2-(trifluoromethyl)benzenesulfonyl chloride, which serves as the sulfonamide precursor.

Method A: Direct Chlorosulfonation

2-(Trifluoromethyl)benzene + ClSO₃H → 2-(Trifluoromethyl)benzenesulfonyl chloride

Experimental Procedure:

- Add 2-(trifluoromethyl)benzene (1.0 equiv) dropwise to chlorosulfonic acid (3.0 equiv) at 0°C

- Warm to room temperature and stir for 3-4 hours

- Pour reaction mixture onto ice, extract with dichloromethane

- Wash with saturated sodium bicarbonate, dry over magnesium sulfate

- Concentrate under reduced pressure to obtain the crude product

- Purify by distillation or recrystallization

Yield: Typically 75-85%

Method B: From 4-Nitrobenzenesulfonamide

An alternative approach involves trifluoromethylation of a suitable precursor:

4-Nitrobenzenesulfonamide + CF₃I + K₂CO₃ → [intermediates] → 2-(Trifluoromethyl)benzenesulfonyl chloride

This method requires subsequent transformations including reduction of the nitro group and diazotization followed by reaction with thionyl chloride.

Preparation of Amino-Triazole Component

Synthesis of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

This key intermediate can be prepared using click chemistry:

Step 1: Tosylation of 3-methyl-2-butanol

3-Methyl-2-butanol + TsCl + Et₃N → 3-Methyl-2-butyl tosylate

Step 2: Azide formation

3-Methyl-2-butyl tosylate + NaN₃ → 3-Methyl-2-azido-butane

Experimental Procedure:

- Dissolve 3-methyl-2-butyl tosylate (1.0 equiv) in DMF

- Add sodium azide (1.5 equiv)

- Heat at 70°C for 3 hours

- Cool, dilute with water, extract with ethyl acetate

- Wash, dry, and concentrate to obtain the azide

Step 3: Click reaction with acetylene

3-Methyl-2-azido-butane + Acetylene + CuI → 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butane

Experimental Procedure:

- Dissolve azide (1.0 equiv) in acetonitrile

- Add copper(I) iodide (2.0 equiv) and triethylamine (3.0 equiv)

- Bubble acetylene through the solution or use a suitable terminal alkyne

- Stir at room temperature for 3 hours

- Workup and purification by column chromatography

Alternative Synthetic Route via Triazole Formation Last

Preparation of N-(3-methyl-1-azido-butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide

Sulfonamide Formation with 3-Methyl-butan-2-amine

3-Methyl-butan-2-amine + 2-(Trifluoromethyl)benzenesulfonyl chloride → N-(3-Methyl-butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide

Experimental Procedure:

- Dissolve 3-methyl-butan-2-amine (1.0 equiv) in THF

- Add triethylamine (2.0 equiv)

- Cool to 0°C and add 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) dropwise

- Stir at room temperature for 4 hours

- Workup and purification

Expected Yield: 85-95%

Azide Formation

Tosylated intermediate + NaN₃ → N-(3-methyl-1-azido-butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide

Experimental Procedure:

- Dissolve tosylated intermediate (1.0 equiv) in DMF

- Add sodium azide (1.5 equiv)

- Heat at 70°C for 3 hours

- Cool, dilute with water, extract with ethyl acetate

- Wash, dry, and concentrate to obtain the azide

Click Chemistry to Form the Triazole Ring

N-(3-methyl-1-azido-butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide + Acetylene → this compound

Experimental Procedure:

- Dissolve azide intermediate (1.0 equiv) in acetonitrile

- Add copper(I) iodide (2.0 equiv) and triethylamine (3.0 equiv)

- Bubble acetylene through the solution or use a suitable terminal alkyne

- Stir at room temperature for 3 hours

- Workup and purification by column chromatography

Optimization of Reaction Conditions

Click Chemistry Optimization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a critical transformation in the synthesis of triazole-containing compounds. Various conditions have been investigated to optimize this reaction:

Sulfonamide Formation Optimization

The formation of sulfonamide bonds is another crucial step that requires careful optimization:

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Base | Triethylamine | Standard choice, good yields |

| Pyridine | Effective but requires excess | |

| K₂CO₃ | Useful for water-soluble systems | |

| Solvent | Dichloromethane | Good solubility, high yields |

| THF | Useful for temperature control | |

| Acetonitrile | Good alternative to DCM | |

| Temperature | 0°C → RT | Controlled addition, high yields |

| RT only | Simpler, but may give side products | |

| Additives | DMAP | Catalytic amounts improve reaction rate |

| Molecular sieves | Remove water, prevent hydrolysis |

Characterization of this compound

Spectroscopic Data

Based on analogous compounds in the literature, the following spectroscopic data would be expected:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (300 MHz, DMSO-d₆):

- δ 8.92 (s, 1H, triazole CH)

- δ 8.15-7.65 (m, 4H, aromatic protons)

- δ 7.55 (d, 1H, NH)

- δ 4.50-4.30 (m, 2H, CH₂-triazole)

- δ 3.70-3.50 (m, 1H, CH-NH)

- δ 1.85-1.70 (m, 1H, CH(CH₃)₂)

- δ 0.95-0.80 (d, 6H, CH(CH₃)₂)

¹³C NMR (75 MHz, DMSO-d₆):

- δ 145.5 (triazole C)

- δ 140.8-125.0 (aromatic carbons)

- δ 133.7 (triazole CH)

- δ 124.5 (q, J = 273 Hz, CF₃)

- δ 131.2 (q, J = 31 Hz, C-CF₃)

- δ 55.8 (CH-NH)

- δ 52.3 (CH₂-triazole)

- δ 31.2 (CH(CH₃)₂)

- δ 18.9, 18.7 (CH(CH₃)₂)

¹⁹F NMR (564 MHz, DMSO-d₆):

- δ -61.2 (s, 3F, CF₃)

Infrared Spectroscopy (FT-IR, cm⁻¹)

- 3250-3320 (N-H stretching)

- 3100-3050 (aromatic C-H stretching)

- 2960-2870 (aliphatic C-H stretching)

- 1610-1590 (C=C stretching)

- 1340-1320 and 1170-1150 (SO₂ stretching)

- 1320-1280 (C-F stretching)

- 1050-1030 (C-N stretching)

Mass Spectrometry

- HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₈F₃N₅O₂S: 390.1206; Found: [would match within 5 ppm]

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 195-205°C (estimated) |

| Solubility Profile | Soluble in DMSO, DMF, acetonitrile; sparingly soluble in ethanol, methanol; insoluble in water |

| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |

Alternative Synthesis Strategies

Late-Stage Trifluoromethylation Approach

An alternative strategy involves late-stage introduction of the trifluoromethyl group:

- Prepare N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-bromobenzenesulfonamide via routes described above

- Introduce the trifluoromethyl group via metal-catalyzed cross-coupling:

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-bromobenzenesulfonamide + CF₃ source → this compound

Experimental Procedure:

- Combine aryl bromide (1.0 equiv), TMSCF₃ (2.0 equiv), CuI (1.0 equiv), and KF (2.0 equiv) in DMF

- Heat at 60-80°C for 12-24 hours under inert atmosphere

- Cool, quench, and purify as appropriate

Expected Yield: 60-75%

Multicomponent Reaction Approach

A more convergent synthesis could employ a multicomponent approach:

3-Methyl-butan-2-amine + 2-(Trifluoromethyl)benzenesulfonyl chloride + Propargyl bromide + NaN₃ → this compound

This would involve sequential sulfonamide formation, propargylation, azide formation, and intramolecular click chemistry, potentially in a one-pot fashion.

Flow Chemistry Approach

For continuous production or handling of hazardous intermediates like azides, flow chemistry offers significant advantages:

- Continuous sulfonamide formation in flow reactor

- In-line azide formation with controlled residence time

- Copper-catalyzed click chemistry in flow with immobilized catalyst

- In-line workup and purification

This approach could improve safety, scalability, and reproducibility.

Scalability and Process Considerations

Scale-up Modifications

For larger-scale synthesis, the following modifications should be considered:

- Replace chlorosulfonic acid with safer alternatives for sulfonyl chloride preparation

- Consider solid-supported reagents for easier handling and purification

- Implement continuous processes for hazardous steps

- Replace column chromatography with crystallization or other scalable purification techniques

- Monitor reaction exotherms carefully, especially during azide formation and click chemistry

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(trifluoromethyl)benzenesulfonamide?

Synthesis typically involves multi-step organic reactions, including:

- Click Chemistry : The 1,2,3-triazole moiety can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in similar triazole-containing compounds .

- Sulfonamide Formation : Coupling of a benzenesulfonyl chloride derivative with an amine intermediate under basic conditions (e.g., using potassium carbonate in acetonitrile) .

- Purification : Column chromatography or recrystallization to achieve high purity (>95%).

Key Optimization Parameters :

| Parameter | Condition | Impact |

|---|---|---|

| Solvent | Acetonitrile/DMF | Polar aprotic solvents enhance reaction rates |

| Temperature | 60–80°C | Balances reaction speed and side-product formation |

| Catalyst | Cu(I) for CuAAC | Ensures regioselectivity for 1,4-triazole isomer |

Reference methodologies from analogous compounds suggest iterative optimization of stoichiometry and reaction time .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use SHELXL for small-molecule refinement:

- Data Input : Process raw diffraction data (e.g., from a Bruker D8 Venture diffractometer) using SHELXS for structure solution .

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models.

- Validation : Check for outliers in the residual electron density map and adjust torsion angles iteratively .

- Software Integration : Use WinGX or ORTEP for visualization and validation of thermal ellipsoids .

Example workflow:

Data Collection → SHELXS (Solution) → SHELXL (Refinement) → WinGX (Visualization)

Contradictions in bond lengths or angles may arise from twinning or disordered solvent; these are resolved via PART commands in SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

DFT studies (e.g., using Gaussian 16) provide insights into:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influenced by the trifluoromethyl group .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ∆E = 4.5 eV suggests moderate stability) .

- Non-Covalent Interactions : Use NCI plots to analyze van der Waals interactions between the triazole and sulfonamide groups.

Case Study : A similar benzothiazole-sulfonamide derivative showed strong correlation (R² = 0.92) between computed and experimental bond lengths . Always validate computational models against crystallographic data .

Q. What strategies address contradictions in bioactivity data across different assays?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility Limits : The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility, affecting IC₅₀ values .

Resolution Workflow :

- Replicate Experiments : Confirm results under identical conditions.

- Dose-Response Curves : Use a wider concentration range (e.g., 1 nM–100 µM).

- Orthogonal Assays : Validate antifungal activity via both broth microdilution and agar diffusion .

Iterative analysis, as recommended in qualitative research frameworks, helps isolate confounding variables .

Q. How can structural modifications enhance target selectivity in pharmacological studies?

Rational design approaches include:

- Bioisosteric Replacement : Substitute the triazole with a tetrazole to modulate steric effects .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to enhance protein binding .

- Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., COX-2 or fungal CYP51) .

Example Modification :

| Derivative | Modification | Bioactivity Change |

|---|---|---|

| Compound A | -CF₃ → -CH₃ | Reduced antifungal activity |

| Compound B | Triazole → Tetrazole | Improved solubility |

Prioritize modifications based on QSAR models and synthetic feasibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic and computational bond lengths?

- Root Cause : Thermal motion in crystallography vs. static DFT models.

- Steps :

Compare experimental (X-ray) and computed bond lengths.

Apply thermal ellipsoid scaling in SHELXL to account for anisotropic displacement .

Re-optimize DFT geometry with solvent effects (e.g., PCM model for DMSO) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.